2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide
Description
Chemical Structure and Key Features 2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted with an oxolan-2-ylmethyl group at position 3 and an acetamide-linked 4-phenoxyphenyl moiety at position 1. The oxolan (tetrahydrofuran) ring introduces stereoelectronic effects that may enhance solubility and target binding, while the 4-phenoxyphenyl group contributes to hydrophobic interactions with biological targets .
Potential Applications Quinazolinones are recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties. The oxolan substituent in this compound may improve metabolic stability compared to simpler alkyl or aryl analogs, making it a candidate for drug development .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(oxolan-2-ylmethyl)quinazolin-1-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c31-25(28-19-12-14-21(15-13-19)35-20-7-2-1-3-8-20)18-29-24-11-5-4-10-23(24)26(32)30(27(29)33)17-22-9-6-16-34-22/h1-5,7-8,10-15,22H,6,9,16-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTKFAJGABJTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tetrahydroquinazolinone Derivatives
Functional Group Variations
Acetamide-Linked Moieties
Key Insight: The 4-phenoxyphenyl group in the target compound balances hydrophobicity and electronic effects, whereas chloro or methoxy substituents in analogs may prioritize target selectivity over broad-spectrum activity .
Substituent-Driven Pharmacokinetic Profiles
Key Insight: The oxolan ring in the target compound likely confers superior metabolic stability compared to alkyl or aryl-substituted analogs, addressing a common limitation in quinazolinone-based drug candidates .
Research Findings and Uniqueness
- Synthetic Accessibility: The target compound’s synthesis likely follows multi-step routes involving cyclocondensation of anthranilic acid derivatives and subsequent functionalization, as seen in related quinazolinones (e.g., hydrogen peroxide-mediated oxidation and nucleophilic substitution) .
- Biological Uniqueness: The combination of the oxolan ring and 4-phenoxyphenylacetamide moiety is unreported in other quinazolinones, suggesting novel interactions with targets like tyrosine kinases or DNA repair enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
